molecular formula C10H14N2O B13899545 (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13899545
M. Wt: 178.23 g/mol
InChI Key: SZAXPOWMECBBEK-PEHGTWAWSA-N
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Description

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.

    Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides in the presence of a strong base.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10?/m0/s1

InChI Key

SZAXPOWMECBBEK-PEHGTWAWSA-N

Isomeric SMILES

CC[C@H]1CC(C(=O)N1)(C#N)C2CC2

Canonical SMILES

CCC1CC(C(=O)N1)(C#N)C2CC2

Origin of Product

United States

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